molecular formula C6H5N3O B1400472 Pyrazolo[1,5-a]pyrazin-4(5h)-one CAS No. 1301714-00-0

Pyrazolo[1,5-a]pyrazin-4(5h)-one

Cat. No.: B1400472
CAS No.: 1301714-00-0
M. Wt: 135.12 g/mol
InChI Key: YORUZNSCSKMAMN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves cyclization reactions. One common method is the cycloannulation of appropriate precursors under basic conditions. For example, a base-mediated [3 + 2]-cycloannulation strategy can be employed using (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide . This method allows for the construction of the pyrazolo[1,5-a]pyrazine core with good yields and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar cyclization strategies but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids at room temperature.

    Reduction: Catalytic hydrogenation at room temperature.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Oxidation: Quinone imine derivatives.

    Reduction: Reduced pyrazolo[1,5-a]pyrazine derivatives.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or unique photophysical properties are required.

Properties

IUPAC Name

5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORUZNSCSKMAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301714-00-0
Record name pyrazolo[1,5-a]pyrazin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main mechanism of action for Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against cancer cells?

A: While the exact mechanism is still under investigation, studies suggest that these compounds exhibit anticancer activity by inhibiting the growth of specific cancer cell lines. Research has shown promising results in A549 and H322 lung cancer cell lines [, , , ]. Further research is necessary to fully elucidate the specific pathways and targets involved.

Q2: Have any specific structural modifications of this compound been explored, and what is their impact on biological activity?

A: Yes, researchers have explored incorporating ferrocenyl groups into the this compound scaffold [, ]. These modifications have shown potential in enhancing the anticancer activity of the parent compound. Further investigation into the structure-activity relationship is ongoing.

Q3: What analytical techniques have been used to characterize and study these compounds?

A: Researchers have employed various analytical methods to characterize this compound derivatives. These methods include X-ray crystallography to determine single-crystal structures, fluorescence spectroscopy to study their fluorescent properties, and likely other standard characterization methods like NMR and mass spectrometry [, , ].

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